molecular formula C9H8F3IO B8130208 1-Ethoxy-2-iodo-4-trifluoromethylbenzene

1-Ethoxy-2-iodo-4-trifluoromethylbenzene

Cat. No.: B8130208
M. Wt: 316.06 g/mol
InChI Key: YZDKPIGYEIKBIZ-UHFFFAOYSA-N
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Description

1-Ethoxy-2-iodo-4-trifluoromethylbenzene is an organic compound with the molecular formula C9H8F3IO. It is characterized by the presence of an ethoxy group, an iodine atom, and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-iodo-4-trifluoromethylbenzene can be synthesized through several methods. One common approach involves the iodination of 1-ethoxy-4-trifluoromethylbenzene using iodine and a suitable oxidizing agent. The reaction typically takes place under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-iodo-4-trifluoromethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Ethoxy-2-iodo-4-trifluoromethylbenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-ethoxy-2-iodo-4-trifluoromethylbenzene exerts its effects depends on its specific application. In chemical reactions, the presence of the iodine atom and trifluoromethyl group can influence the reactivity and selectivity of the compound. These functional groups can interact with various molecular targets and pathways, leading to the formation of desired products .

Comparison with Similar Compounds

  • 1-Ethoxy-4-iodo-2-trifluoromethylbenzene
  • 1-Methoxy-2-iodo-4-trifluoromethylbenzene
  • 1-Ethoxy-2-bromo-4-trifluoromethylbenzene

Comparison: 1-Ethoxy-2-iodo-4-trifluoromethylbenzene is unique due to the specific positioning of its functional groups, which can significantly affect its chemical reactivity and applications.

Properties

IUPAC Name

1-ethoxy-2-iodo-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3IO/c1-2-14-8-4-3-6(5-7(8)13)9(10,11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDKPIGYEIKBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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